molecular formula C9H9BrO2S B2508257 Methyl 2-((3-bromophenyl)thio)acetate CAS No. 865707-52-4

Methyl 2-((3-bromophenyl)thio)acetate

Cat. No.: B2508257
CAS No.: 865707-52-4
M. Wt: 261.13
InChI Key: IQETZXNXLWFXBH-UHFFFAOYSA-N
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Description

Methyl 2-((3-bromophenyl)thio)acetate is an organic compound with the molecular formula C9H9BrO2S It is a derivative of thioacetate, where a bromophenyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((3-bromophenyl)thio)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-bromophenyl)thio)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 2-((3-bromophenyl)thio)acetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical agents.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2-((3-bromophenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromophenyl group can interact with hydrophobic pockets, while the thioacetate moiety can form covalent bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((4-bromophenyl)thio)acetate: Similar structure but with the bromine atom at the para position.

    Methyl 2-((3-chlorophenyl)thio)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-((3-fluorophenyl)thio)acetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 2-((3-bromophenyl)thio)acetate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chloro and fluoro analogs.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQETZXNXLWFXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8.0 g (42 mmol) of 3-bromothiophenol was treated with 7.1 g (47 mmol) of methyl bromoacetate and potassium carbonate. The resulting suspension was stirred at reflux for 24 hrs, cooled to RT and neutralized with a saturated aqueous solution of NH4Cl. Diethylether was added, the phases were separated and the aqueous one was extracted twice with diethylether. The combined organic phases were dried over Na2SO4, filtered and evaporated to give 12.1 g (99%) of (3-bromo-phenylsulfanyl)-acetic acid methyl ester as a light yellow oil, MS: 279 (MNH4+, 1Br).
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